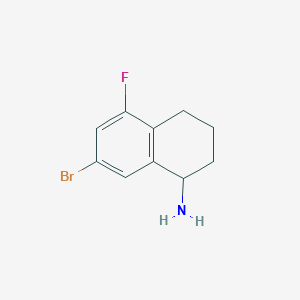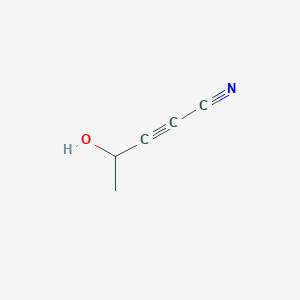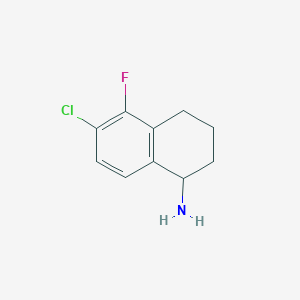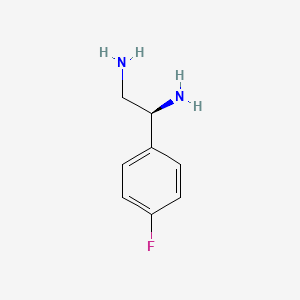![molecular formula C11H15NO B13038868 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound belonging to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzofuran ring followed by the introduction of the amine group and the methylethyl substituent. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the amine group and the methylethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes and continuous flow reactors can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials, such as polymers or resins, with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring system may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone: A related compound with a furanone ring system.
5-Hydroxy-2(5H)-furanone: Another furan derivative with a hydroxyl group.
Furfuryl Alcohol: A furan derivative with an alcohol group.
Uniqueness
5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylethyl group and the amine functionality differentiates it from other benzofuran and furan derivatives, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3 |
Clé InChI |
NNXHBPIAZMDRQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)





![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)






